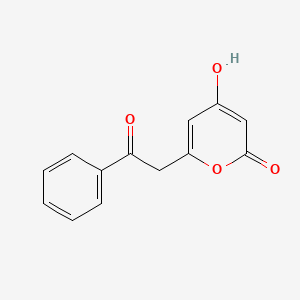
4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by a pyran ring fused with a phenyl group and a hydroxy group at the 4th position. It is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one can be achieved through multicomponent reactions. One efficient method involves the tandem Knoevenagel–Michael protocol. This method utilizes phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one as starting materials . The reaction is carried out under mild conditions, resulting in high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The process involves the careful control of reaction parameters such as temperature, solvent, and catalyst to ensure consistent quality and yield. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: The compound exhibits potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the development of new materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
Compared to similar compounds, 4-Hydroxy-6-(2-oxo-2-phenylethyl)-2H-pyran-2-one stands out due to its unique structural features, such as the phenyl group and the specific positioning of the hydroxy and carbonyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
20851-38-1 |
|---|---|
Formule moléculaire |
C13H10O4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
4-hydroxy-6-phenacylpyran-2-one |
InChI |
InChI=1S/C13H10O4/c14-10-6-11(17-13(16)7-10)8-12(15)9-4-2-1-3-5-9/h1-7,14H,8H2 |
Clé InChI |
AIMRGOBVEDTKLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


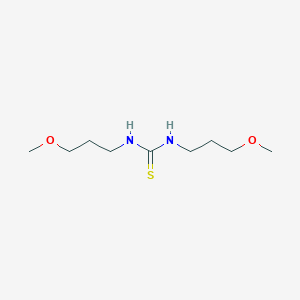
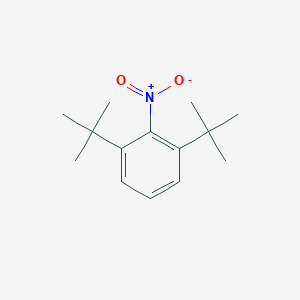
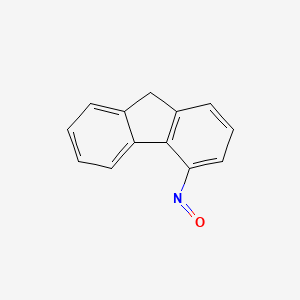
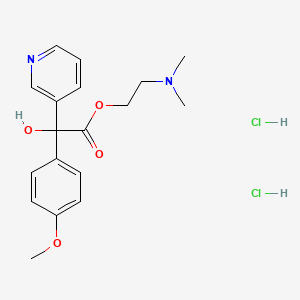
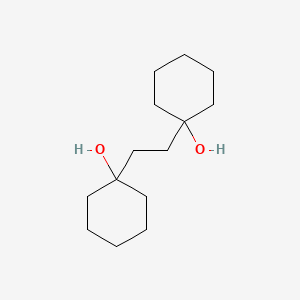
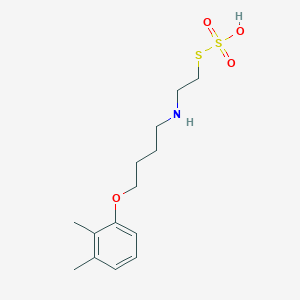
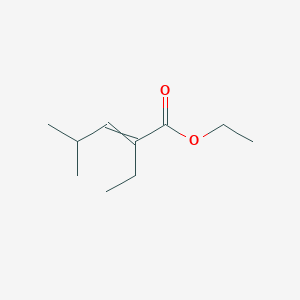
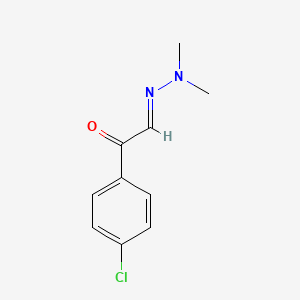

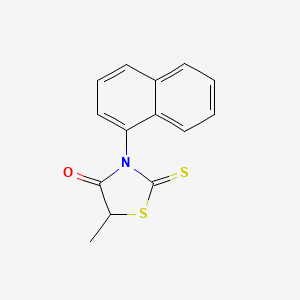
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
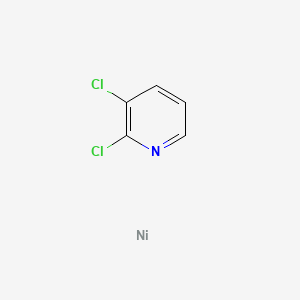
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
